
Egfr-IN-92
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-92 is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is primarily used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). By targeting the epidermal growth factor receptor, this compound helps to inhibit the proliferation of cancer cells, making it a valuable tool in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-92 involves multiple steps, starting with the preparation of key intermediates. One common route includes the alkylation of a quinazoline derivative with a suitable halide, followed by further functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, such as dimethylformamide, and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC). The use of automated systems ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-92 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Egfr-IN-92 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Helps in understanding the role of epidermal growth factor receptor in cell signaling and proliferation.
Medicine: Primarily used in the development of cancer therapies, particularly for NSCLC.
Industry: Employed in the production of targeted cancer therapies and as a reference standard in quality control
Mechanism of Action
Egfr-IN-92 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the epidermal growth factor receptor tyrosine kinase. This binding inhibits the phosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The inhibition of these pathways leads to the suppression of cancer cell growth and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of NSCLC.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor and is used in cancer therapy.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor that is effective against certain resistant mutations
Uniqueness of Egfr-IN-92
This compound is unique due to its high specificity and potency against the epidermal growth factor receptor. It has shown effectiveness in cases where other inhibitors may fail, particularly in resistant cancer cell lines. Its unique binding affinity and molecular structure contribute to its superior efficacy in inhibiting the epidermal growth factor receptor .
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)-(3-nitroanilino)methyl]phenol |
InChI |
InChI=1S/C22H19N3O3/c1-14-21(17-9-2-4-11-19(17)23-14)22(18-10-3-5-12-20(18)26)24-15-7-6-8-16(13-15)25(27)28/h2-13,22-24,26H,1H3 |
InChI Key |
MBDDNZICMBMNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


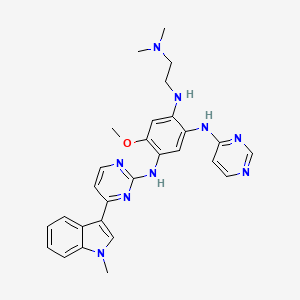
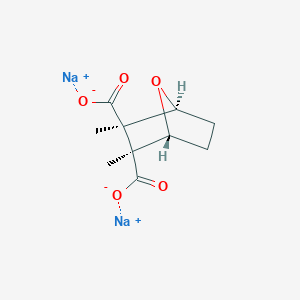
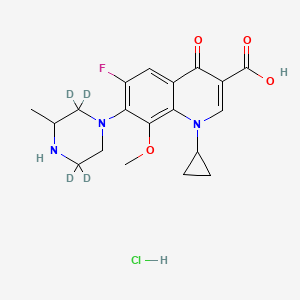
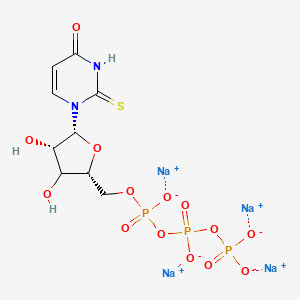
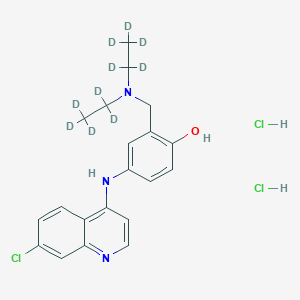
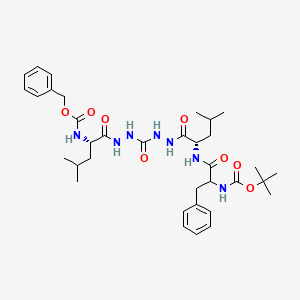
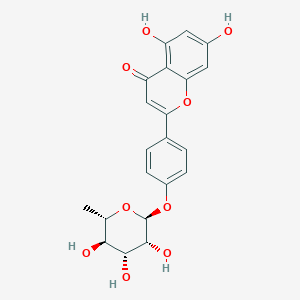

![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
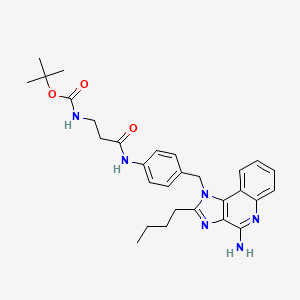
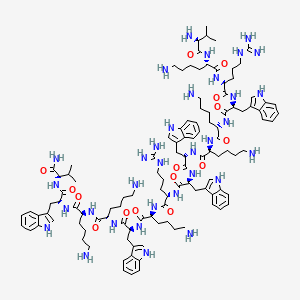

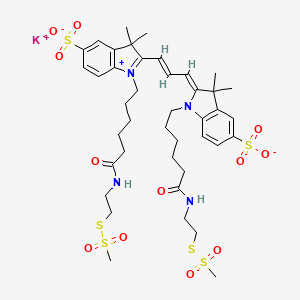
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)
